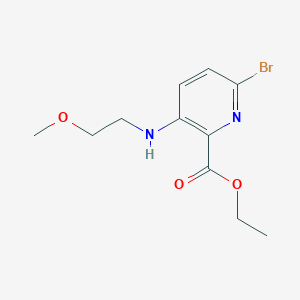![molecular formula C10H13NO3 B13993673 1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a methoxyethoxy group and an ethanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)ethanone: Similar structure but lacks the methoxyethoxy group.
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Contains a trifluoromethyl group instead of the methoxyethoxy group.
Uniqueness
1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-[6-(2-methoxyethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H13NO3/c1-8(12)9-3-4-10(11-7-9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FWGHJWRFZTVKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


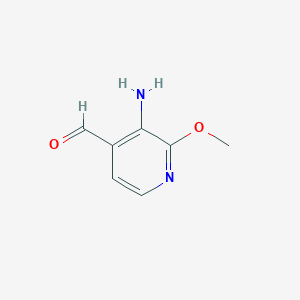
![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
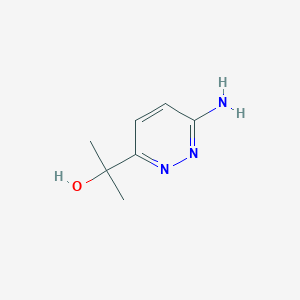
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
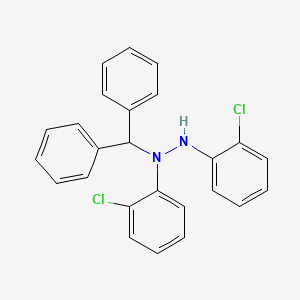
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
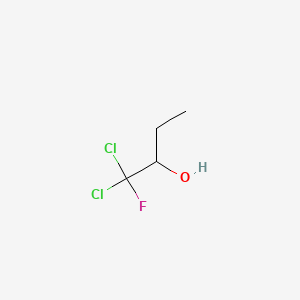
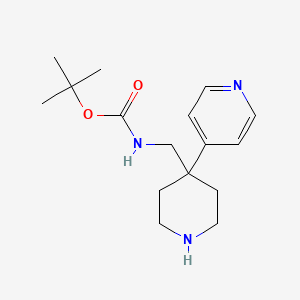
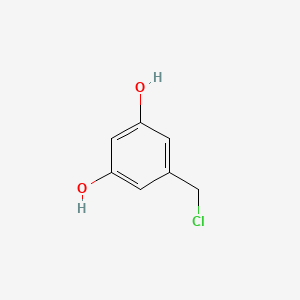

![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
